molecular formula C10H11N5O3 B162425 4-Nitro-7-piperazinobenzofurazan CAS No. 139332-66-4

4-Nitro-7-piperazinobenzofurazan

Cat. No. B162425
CAS RN: 139332-66-4
M. Wt: 249.23 g/mol
InChI Key: MVLWYDGJBGPXOL-UHFFFAOYSA-N
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Description

4-Nitro-7-piperazinobenzofurazan, also known as 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole, is a chemical compound with the molecular formula C10H11N5O3 . It is used as a derivatizing agent for the determination of mono- & diisocyanates by LC and MS, UV or fluorescent detection .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofurazan ring substituted with a nitro group at the 4-position and a piperazine ring at the 7-position . The molecular weight of the compound is 249.23 g/mol .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 475.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Antitubercular and Antifungal Agents

  • Antitubercular Agent : 4-Nitro-7-piperazinobenzofurazan derivatives have been studied for tuberculosis, with focus on improving solubility and safety for use against visceral leishmaniasis (Thompson et al., 2016).
  • Antifungal Activity : Fluconazole derivatives bearing nitrotriazole or piperazine ethanol side chains, including those with this compound, have shown significant antifungal activities against a range of fungi, particularly fluconazole-resistant strains (Sadeghpour et al., 2017).

Biological Imaging and Fluorescent Probes

  • Mitochondria-Targeted Fluorescent Probe : this compound based probes exhibit fluorescence enhancement and low cytotoxicity, making them suitable for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Pak et al., 2016).
  • Fluorescent Dye for Imaging : NBD based phosphane, including this compound derivatives, are used as fluorescent dyes for imaging acidic compartments and lipid membranes in living cells (de Almeida et al., 2021).

Air Quality Monitoring

  • Monitoring Airborne Isocyanates : 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) serves as a reagent for the determination of mono- and diisocyanates in air samples, with excellent sensitivity and selectivity for these compounds (Vogel & Karst, 2002).

Lysosomal Visualization

  • Visualizing Lysosomes in Live Cells : 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole (NBD-PZ) is effective in visualizing lysosomes in live cells due to its pH-dependent fluorescence intensity, offering an economical alternative to commercial lysosomal probes (Ishiguro et al., 2008).

Safety and Hazards

4-Nitro-7-piperazinobenzofurazan is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14/h1-2,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLWYDGJBGPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20442160
Record name 4-Nitro-7-piperazinobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139332-66-4
Record name 4-Nitro-7-piperazinobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20442160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitro-7-piperazinobenzofurazan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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